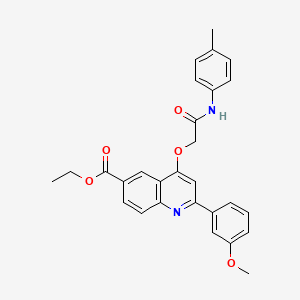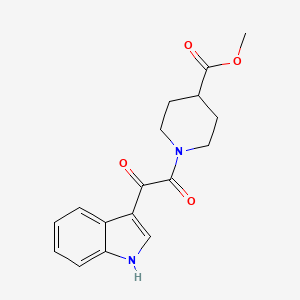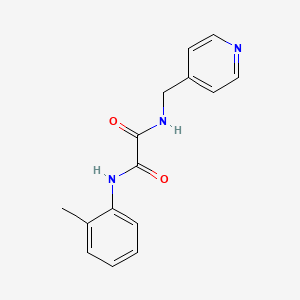![molecular formula C24H25N7O2 B2781254 (3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-67-1](/img/structure/B2781254.png)
(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing compounds is quite unique, with three nitrogen atoms in the six-membered ring. This structure allows for a wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities1.Chemical Reactions
The chemical reactions involving 1,2,4-triazole-containing compounds are diverse, given their unique structure and properties. They are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts1.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Novel 1,2,4-triazole and related derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) developed 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing moderate to good antimicrobial efficacy against various microorganisms. Similarly, novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized by Abdel‐Aziz et al. (2008), demonstrating moderate effects against certain bacterial and fungal species. These studies contribute to the exploration of heterocyclic compounds as potential antimicrobial agents Bektaş et al., 2010; Abdel‐Aziz et al., 2008.
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) report on the synthesis of novel compounds derived from visnaginone and khellinone, targeting COX-1/COX-2 inhibition for potential analgesic and anti-inflammatory applications. These compounds exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparable or superior to standard drugs like sodium diclofenac. This research highlights the potential of heterocyclic compounds in developing new anti-inflammatory and analgesic therapies Abu‐Hashem et al., 2020.
Heterocyclic Compound Synthesis and Characterization
Several studies focus on the synthesis of novel heterocyclic compounds with potential biological activities. For instance, Gilava et al. (2020) synthesized triazolopyrimidines with antimicrobial and antioxidant activities, while Abosadiya et al. (2018) developed new 1,2,4-Triazole and Triazolidin derivatives, characterized through various spectroscopic techniques and crystallographic studies, highlighting their potential in medicinal chemistry Gilava et al., 2020; Abosadiya et al., 2018.
Safety And Hazards
The safety and hazards associated with 1,2,4-triazole-containing compounds depend on their specific structure and use. It’s important to refer to the specific safety data sheets for each compound for accurate information.
Future Directions
The future directions in the research of 1,2,4-triazole-containing compounds are promising. The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity1. This stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates1.
Please note that this is a general overview and the specific properties and characteristics of “(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” may vary. For more detailed information, it would be best to refer to specific studies or contact a specialist in this field.
properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-16-11-17(2)13-18(12-16)24(32)30-9-7-29(8-10-30)22-21-23(26-15-25-22)31(28-27-21)19-5-4-6-20(14-19)33-3/h4-6,11-15H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVOHMWKSWLHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)
![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)


![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2781185.png)


![5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2781190.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)
![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2781194.png)